molecular formula C12H11ClO3S B13303362 (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride

Katalognummer: B13303362
Molekulargewicht: 270.73 g/mol
InChI-Schlüssel: CHXAGNCYPXARDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₁₂H₁₁ClO₃S. It is a derivative of naphthalene, characterized by the presence of a methanesulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride typically involves the reaction of 4-methoxynaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain the reactivity of the sulfonyl chloride group.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid generated during the reaction.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Methoxynaphthalen-1-yl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced by a sulfonamide group.

    (4-Methoxynaphthalen-1-yl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced by a sulfonate ester group.

Uniqueness

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and scientific research.

Eigenschaften

Molekularformel

C12H11ClO3S

Molekulargewicht

270.73 g/mol

IUPAC-Name

(4-methoxynaphthalen-1-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H11ClO3S/c1-16-12-7-6-9(8-17(13,14)15)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3

InChI-Schlüssel

CHXAGNCYPXARDG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.